molecular formula C24H22O2 B14617953 1,3,6-Triphenylhexane-1,5-dione CAS No. 57234-22-7

1,3,6-Triphenylhexane-1,5-dione

Cat. No.: B14617953
CAS No.: 57234-22-7
M. Wt: 342.4 g/mol
InChI Key: KZOFXXZQSPJPEM-UHFFFAOYSA-N
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Description

1,3,6-Triphenylhexane-1,5-dione is a diketone derivative characterized by a six-carbon backbone with ketone groups at positions 1 and 5 and phenyl substituents at positions 1, 3, and 4. The phenyl groups contribute to its hydrophobic nature and influence its solubility in organic solvents, while the diketone moiety enables participation in cyclization and cross-coupling reactions.

Properties

CAS No.

57234-22-7

Molecular Formula

C24H22O2

Molecular Weight

342.4 g/mol

IUPAC Name

1,3,6-triphenylhexane-1,5-dione

InChI

InChI=1S/C24H22O2/c25-23(16-19-10-4-1-5-11-19)17-22(20-12-6-2-7-13-20)18-24(26)21-14-8-3-9-15-21/h1-15,22H,16-18H2

InChI Key

KZOFXXZQSPJPEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Triphenylhexane-1,5-dione typically involves multi-step organic reactions. One common method is the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones. For instance, the reaction of benzyl acetate with benzylideneacetone under basic conditions can yield 1,3,6-Triphenylhexane-1,5-dione .

Industrial Production Methods

Industrial production of 1,3,6-Triphenylhexane-1,5-dione may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Triphenylhexane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,3,6-Triphenylhexane-1,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,6-Triphenylhexane-1,5-dione involves its interaction with molecular targets through its keto and phenyl groups. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways. For instance, it may inhibit enzymes by binding to their active sites or alter cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3,6-Triphenylhexane-1,5-dione with structurally related diketones, focusing on synthesis, physicochemical properties, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Backbone Structure Substituents Key Functional Groups Reference
1,3,6-Triphenylhexane-1,5-dione Linear hexane Phenyl (C1, C3, C6) 1,5-diketone -
3-Benzoyl-1,5-diphenyl-2-pentene-1,5-dione Conjugated pentene Phenyl (C1, C5), benzoyl (C3) 1,5-diketone, α,β-unsaturated
Dimethyl 3-formylhexanedioate Linear hexane Methyl ester (C1, C6), formyl (C3) Ester, aldehyde
Tetraphenyltrans-3-hexene-1,5-diyne Conjugated hexene Phenyl (C1, C5) 1,5-diyne

Key Findings

3-Benzoyl-1,5-diphenyl-2-pentene-1,5-dione: Prepared through α,β-unsaturated diketone formation, leveraging conjugation for stability . Dimethyl 3-formylhexanedioate: Synthesized using established procedures with spectroscopic validation, highlighting reproducibility in ester-aldehyde systems .

Physicochemical Properties :

  • The phenyl substituents in 1,3,6-Triphenylhexane-1,5-dione increase steric hindrance, reducing solubility in polar solvents compared to dimethyl 3-formylhexanedioate, which has hydrophilic ester and aldehyde groups .
  • Conjugation effects : The α,β-unsaturated system in 3-benzoyl-1,5-diphenyl-2-pentene-1,5-dione enhances UV absorption and reactivity toward nucleophiles, unlike the saturated backbone of 1,3,6-Triphenylhexane-1,5-dione .

Reactivity :

  • 1,3,6-Triphenylhexane-1,5-dione : The diketone moiety may undergo cyclocondensation to form heterocycles, but steric bulk from phenyl groups could slow kinetics.
  • Tetraphenyltrans-3-hexene-1,5-diyne : The diyne group enables click chemistry applications, a feature absent in purely diketone-based analogs .

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